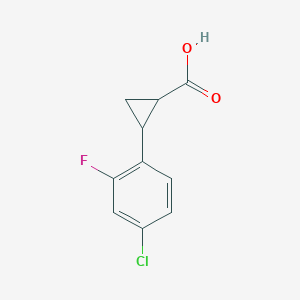

2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 2-(4-Cloro-2-fluorofenil)ciclopropano-1-carboxílico es un compuesto orgánico con la fórmula molecular C10H8ClFO2. Es un derivado de ciclopropano, caracterizado por la presencia de un anillo de ciclopropano unido a un grupo ácido carboxílico y un anillo fenilo sustituido.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 2-(4-Cloro-2-fluorofenil)ciclopropano-1-carboxílico generalmente implica la ciclopropanación de un precursor adecuado. Un método común es la reacción de cloruro de 4-cloro-2-fluorobencilo con diazometano para formar el anillo de ciclopropano. La reacción se lleva a cabo en condiciones controladas para asegurar la formación del producto deseado.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar el uso de métodos más escalables y rentables. Por ejemplo, el uso de reacciones de acoplamiento cruzado catalizadas por paladio, como el acoplamiento de Suzuki-Miyaura, se puede emplear para sintetizar el compuesto a mayor escala. Este método permite la formación eficiente de enlaces carbono-carbono en condiciones suaves .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 2-(4-Cloro-2-fluorofenil)ciclopropano-1-carboxílico puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El grupo ácido carboxílico se puede oxidar para formar derivados correspondientes.

Reducción: El compuesto se puede reducir para formar alcoholes u otros productos reducidos.

Sustitución: Los átomos de halógeno (cloro y flúor) en el anillo fenilo se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se emplean normalmente.

Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en presencia de una base adecuada para facilitar las reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados de ácidos carboxílicos, mientras que la reducción puede producir alcoholes o hidrocarburos.

Aplicaciones Científicas De Investigación

El ácido 2-(4-Cloro-2-fluorofenil)ciclopropano-1-carboxílico tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

Biología: El compuesto se puede utilizar en el estudio de las interacciones enzimáticas y las vías metabólicas.

Mecanismo De Acción

El mecanismo de acción del ácido 2-(4-Cloro-2-fluorofenil)ciclopropano-1-carboxílico implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías exactas implicadas dependen de la aplicación específica y del sistema biológico que se está estudiando .

Comparación Con Compuestos Similares

Compuestos similares

- Ácido 2-(4-Fluorofenil)ciclopropano-1-carboxílico

- Ácido 2-(4-Cloro-3-fluorofenil)ciclopropano-1-carboxílico

- Ácido 2-(4-Bromofenil)ciclopropano-1-carboxílico

Unicidad

El ácido 2-(4-Cloro-2-fluorofenil)ciclopropano-1-carboxílico es único debido a la presencia de átomos de cloro y flúor en el anillo fenilo. Esta combinación de sustituyentes puede influir en la reactividad del compuesto y sus interacciones con dianas biológicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones .

Actividad Biológica

2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid, a cyclopropane derivative, has garnered attention in recent research due to its potential biological activities. This article examines the compound's biological properties, including its efficacy against various pathogens, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its cyclopropane ring substituted with a 4-chloro-2-fluorophenyl group. Its molecular formula is C10H8ClF O2, and it exhibits unique chemical properties that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antifungal and antibacterial properties. The following sections summarize key findings from various studies.

Antifungal Activity

Research has indicated that derivatives of cyclopropane carboxylic acids, including this compound, exhibit significant antifungal activity.

- In Vitro Studies : A study demonstrated that the compound showed potent activity against Candida albicans with an IC50 value of 0.003 µg/mL, indicating strong antifungal potential compared to standard treatments like fluconazole .

- In Vivo Studies : In mouse models, the compound exhibited effective therapeutic results against fungal infections, with doses as low as 0.25 mg/kg demonstrating significant efficacy .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

- Mechanism of Action : It was found to inhibit bacterial growth by disrupting cell wall synthesis and protein function, which is crucial for bacterial survival .

- Case Studies : In studies involving various bacterial strains, including resistant strains, the compound displayed lower minimum inhibitory concentrations (MICs) than traditional antibiotics, suggesting a promising alternative in treating resistant infections .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

- Study on Antifungal Efficacy :

- Investigating Mechanisms :

- Comparative Analysis with Other Compounds :

Table 1: Biological Activity Summary

| Activity Type | Target Organism | IC50 (µg/mL) | Efficacy (mg/kg) | Reference |

|---|---|---|---|---|

| Antifungal | Candida albicans | 0.003 | 0.25 | |

| Antibacterial | Various Bacteria | Lower than controls | N/A | |

| Mechanism | Enzyme Inhibition | N/A | N/A |

Table 2: Molecular Docking Results

| Compound | ΔG (kcal/mol) | Binding Constant (Kb M−1) |

|---|---|---|

| This compound | -6.5 | 5.9385×104 |

| Fluconazole | -5.3 | 7.61×103 |

Propiedades

Fórmula molecular |

C10H8ClFO2 |

|---|---|

Peso molecular |

214.62 g/mol |

Nombre IUPAC |

2-(4-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H8ClFO2/c11-5-1-2-6(9(12)3-5)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14) |

Clave InChI |

ZXURYKUVEGERFH-UHFFFAOYSA-N |

SMILES canónico |

C1C(C1C(=O)O)C2=C(C=C(C=C2)Cl)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.